N-Phenyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor, which could be useful in treating ischemic brain injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with aniline in the presence of a coupling agent. Commonly used coupling agents include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction is usually carried out in a solvent such as dichloromethane or N,N-dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-Phenyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its effects on cellular metabolism and apoptosis.
Medicine: It shows potential as a therapeutic agent for treating ischemic brain injury by inhibiting brain-type glycogen phosphorylase
Industry: The compound’s derivatives are explored for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-1H-indole-2-carboxamide involves the inhibition of brain-type glycogen phosphorylase (PYGB). This enzyme plays a crucial role in glycogen metabolism. By inhibiting PYGB, the compound can reduce the breakdown of glycogen into glucose, thereby affecting cellular energy metabolism. This mechanism is particularly relevant in the context of ischemic brain injury, where the compound helps to regulate glucose metabolism, control cell apoptosis, and improve cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-phenyl-1H-indole-2-carboxamide: This derivative has been studied for its potential therapeutic effects on cerebral ischemia.
Indole-3-carboxamide: Another indole derivative with various biological activities.
N-Phenylindole: A simpler indole derivative used in different chemical reactions.
Uniqueness
N-Phenyl-1H-indole-2-carboxamide is unique due to its specific inhibitory action on brain-type glycogen phosphorylase, which makes it a promising candidate for treating ischemic brain injury. Its ability to cross the blood-brain barrier and its effects on cellular energy metabolism further distinguish it from other similar compounds .
Properties
CAS No. |
17954-05-1 |
---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H12N2O/c18-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-14/h1-10,17H,(H,16,18) |
InChI Key |
ARBMSJKZZZWLOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Synonyms |
N-Phenyl-1H-indole-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.